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molecular formula C11H11N3O B8561176 6-Phenoxy-pyridine-2,3-diamine

6-Phenoxy-pyridine-2,3-diamine

Cat. No. B8561176
M. Wt: 201.22 g/mol
InChI Key: RQQXCKHRBSAFHJ-UHFFFAOYSA-N
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Patent
US07622479B2

Procedure details

Under a hydrogen stream, a suspension of 3-nitro-6-phenoxy-2-pyridine amine (Compound of Reference Example 114) (0.1 g), palladium-carbon (10 mg) and methanol (2 ml) were stirred at room temperature for 10 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel chromatography and the fraction eluted with ethyl acetate-hexane (1:1, v/v) was concentrated under reduced pressure to obtain 6-phenoxy-2,3-pyridine diamine (0.06 g, 59%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH2:17])=[N:6][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][CH:9]=1)([O-])=O>[C].[Pd].CO>[O:10]([C:7]1[N:6]=[C:5]([NH2:17])[C:4]([NH2:1])=[CH:9][CH:8]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC(=CC1)OC1=CC=CC=C1)N
Name
palladium-carbon
Quantity
10 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the fraction eluted with ethyl acetate-hexane (1:1
CONCENTRATION
Type
CONCENTRATION
Details
v/v) was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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